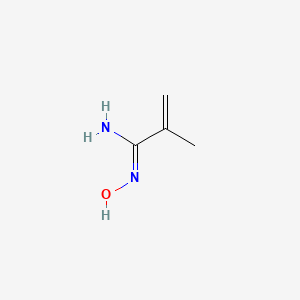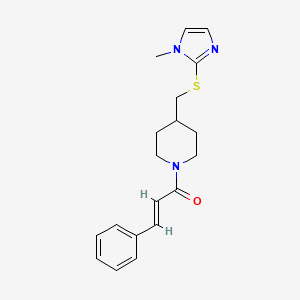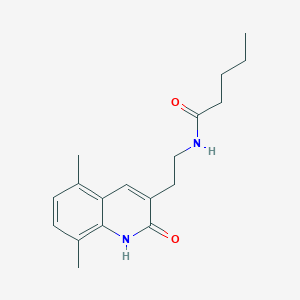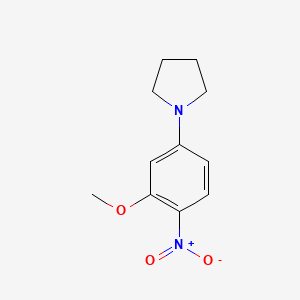![molecular formula C23H26N4O4S B2695459 3-(2-methoxyethyl)-7-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}-2-thioxo-2,3-dihydroquinazolin-4(1H)-one CAS No. 451466-83-4](/img/no-structure.png)
3-(2-methoxyethyl)-7-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-methoxyethyl)-7-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is a useful research compound. Its molecular formula is C23H26N4O4S and its molecular weight is 454.55. The purity is usually 95%.
BenchChem offers high-quality 3-(2-methoxyethyl)-7-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}-2-thioxo-2,3-dihydroquinazolin-4(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-methoxyethyl)-7-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}-2-thioxo-2,3-dihydroquinazolin-4(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Chemical Characterization
Research on compounds with similar structures has led to the development of novel synthetic routes and characterization techniques. The study by El-Emam et al. (2012) presents quantum chemical calculations of energy, geometrical structure, and vibrational wavenumbers for a novel functionalized triazoline-3-thione compound. This research highlights the potential chemotherapeutic applications of these compounds, elucidated through detailed spectroscopic characterization and quantum chemical analyses (El-Emam et al., 2012).
Antimicrobial Activities
Several studies have synthesized novel derivatives and tested their antimicrobial activities. Bektaş et al. (2007) explored the antimicrobial activities of some new 1,2,4-triazole derivatives, showcasing the potential of these compounds in combating various microorganisms (Bektaş et al., 2007). Similarly, Patel and Patel (2010) synthesized fluoroquinolone-based 4-thiazolidinones and screened them for antifungal and antibacterial activities, indicating the broad-spectrum antimicrobial potential of such derivatives (Patel & Patel, 2010).
Molecular Docking and Receptor Binding
Research into the binding affinity of these compounds for biological receptors provides insight into their potential therapeutic applications. Parveen et al. (2017) synthesized compounds with chromene and quinoline moieties and evaluated them against human breast cancer cell lines, revealing their anti-proliferative activities and suggesting a promising approach for cancer therapy (Parveen et al., 2017).
Corrosion Inhibition
Chen et al. (2021) explored the effectiveness of piperazine-substituted quinazolin-4(3H)-one derivatives as corrosion inhibitors for mild steel in HCl, demonstrating the application of these compounds in material science and engineering. Their study highlights the compounds' high corrosion inhibition efficiency and provides a basis for developing new inhibitor platforms in the field of corrosion (Chen et al., 2021).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(2-methoxyethyl)-7-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}-2-thioxo-2,3-dihydroquinazolin-4(1H)-one' involves the condensation of 2-amino-3-methylquinazolin-4(3H)-one with 2-methoxyethyl isothiocyanate, followed by the reaction of the resulting intermediate with 4-(2-methoxyphenyl)piperazine-1-carboxylic acid. The final product is obtained by the addition of acetic anhydride and triethylamine to the reaction mixture.", "Starting Materials": [ "2-amino-3-methylquinazolin-4(3H)-one", "2-methoxyethyl isothiocyanate", "4-(2-methoxyphenyl)piperazine-1-carboxylic acid", "acetic anhydride", "triethylamine" ], "Reaction": [ "Step 1: Condensation of 2-amino-3-methylquinazolin-4(3H)-one with 2-methoxyethyl isothiocyanate in the presence of a base such as triethylamine to form the intermediate 3-(2-methoxyethyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one.", "Step 2: Reaction of the intermediate with 4-(2-methoxyphenyl)piperazine-1-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the desired product 3-(2-methoxyethyl)-7-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}-2-thioxo-2,3-dihydroquinazolin-4(1H)-one.", "Step 3: Addition of acetic anhydride and triethylamine to the reaction mixture to obtain the final product." ] } | |
CAS番号 |
451466-83-4 |
製品名 |
3-(2-methoxyethyl)-7-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}-2-thioxo-2,3-dihydroquinazolin-4(1H)-one |
分子式 |
C23H26N4O4S |
分子量 |
454.55 |
IUPAC名 |
3-(2-methoxyethyl)-7-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-2-sulfanylidene-1H-quinazolin-4-one |
InChI |
InChI=1S/C23H26N4O4S/c1-30-14-13-27-22(29)17-8-7-16(15-18(17)24-23(27)32)21(28)26-11-9-25(10-12-26)19-5-3-4-6-20(19)31-2/h3-8,15H,9-14H2,1-2H3,(H,24,32) |
InChIキー |
FHZBQCQPDGIXGZ-UHFFFAOYSA-N |
SMILES |
COCCN1C(=O)C2=C(C=C(C=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4OC)NC1=S |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2695378.png)




![2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxy-N-prop-2-enylacetamide](/img/structure/B2695386.png)
![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[1-(2-phenoxyethanesulfonyl)piperidin-4-yl]piperazine](/img/structure/B2695387.png)

![7-[2-(4,6-Dimethylpyrimidin-2-yl)sulfanylethyl]-1,3-dimethyl-8-(4-phenylpiperazin-1-yl)purine-2,6-dione](/img/structure/B2695389.png)

![1-[2-(Piperazin-1-yl)ethyl]imidazolidin-2-one dihydrochloride](/img/structure/B2695393.png)
![3-chloro-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methylbenzenesulfonamide](/img/structure/B2695394.png)
